(1H-Imidazol-2-ylmethyl)methylamine dihydrochloride; 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

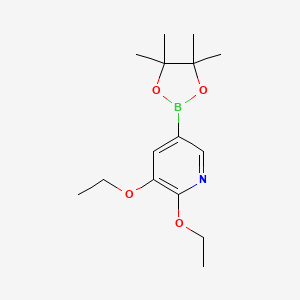

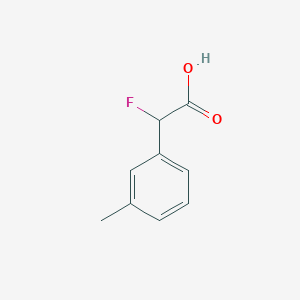

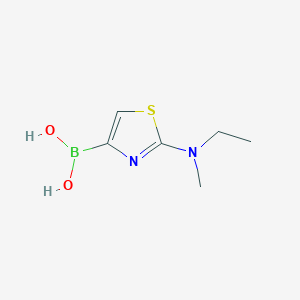

(1H-Imidazol-2-ylmethyl)methylamine dihydrochloride; 95% (hereafter referred to as 1H-IMD) is a synthetic compound with a variety of applications in scientific research. It is a white, crystalline solid with a molecular formula of C4H9N3•2HCl and a molecular weight of 175.09. 1H-IMD is a versatile compound, with a low melting point and good solubility in aqueous solutions. It is a commercially available reagent and is used in various laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Imidazole Derivatives in Medicinal Chemistry

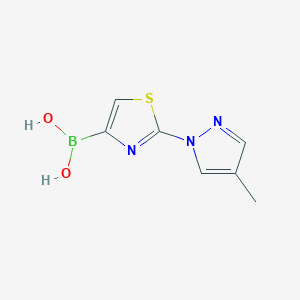

Imidazole derivatives are pivotal in the pharmaceutical industry for their diverse pharmacological activities. These compounds serve as the backbone for manufacturing antifungal drugs (e.g., ketoconazole and clotrimazole) and play a significant role in synthesizing pesticides and insecticides. Imidazole is recognized for its antimicrobial properties, making it a potent agent against microbial resistance. Derivatives of imidazole have been recommended for further synthesis to combat the growth of new strains of organisms, underscoring their potential in developing new therapeutic agents (American Journal of IT and Applied Sciences Research, 2022).

Imidazole in Corrosion Inhibition

Imidazoline and its derivatives are extensively used as corrosion inhibitors due to their effective adsorption onto metal surfaces and the formation of a protective hydrophobic film. These compounds are particularly attractive for enhancing corrosion inhibition research, providing a foundation for developing new inhibitors with improved performance. The synthesis processes, characterizations, and performance evaluations of imidazoline inhibitors highlight their importance in the petroleum industry, demonstrating their potential for broader applications in protecting metals from corrosion (Corrosion Reviews, 2023).

Imidazole Scaffolds in Antibacterial Activity

Imidazole scaffolds have been extensively investigated for their antibacterial properties, offering a promising avenue for developing novel therapeutic agents. The versatility of the imidazole ring allows for the synthesis of compounds with potent antibacterial activities, making it a key area of interest in medicinal chemistry. The ongoing research aims to harness these properties to address the growing need for new antibacterial drugs, highlighting the imidazole scaffold's significance in combating infectious diseases (Mini Reviews in Medicinal Chemistry, 2013).

Imidazoles in Therapeutic Applications

Imidazole derivatives are under continuous scientific exploration due to their significant pharmacological activities, including antiinfective potential. The systematic literature survey on imidazoles from 2000 to 2015 reveals their role in treating neurodegenerative, inflammatory, autoimmune, cancer, and infectious diseases. This comprehensive review underscores the importance of imidazole derivatives in medicinal chemistry, demonstrating their potential as effective therapeutic agents (Current Pharmaceutical Design, 2016).

Eigenschaften

IUPAC Name |

1-(1H-imidazol-2-yl)-N-methylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-6-4-5-7-2-3-8-5;;/h2-3,6H,4H2,1H3,(H,7,8);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUEAUYQZJOGBJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=CN1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694530 |

Source

|

| Record name | 1-(1H-Imidazol-2-yl)-N-methylmethanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Imidazol-2-ylmethyl)methylamine dihydrochloride | |

CAS RN |

473927-72-9 |

Source

|

| Record name | 1-(1H-Imidazol-2-yl)-N-methylmethanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-[(4-methylphenyl)sulfonyl]-1H-indole-3-boronic acid](/img/structure/B6416347.png)

![3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester](/img/structure/B6416368.png)